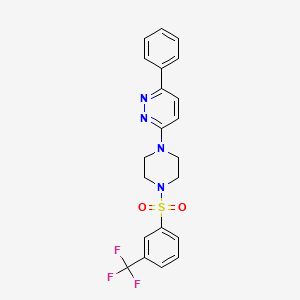
3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic organic compound known for its complexity and utility in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic synthesis. The process often begins with the formation of the pyridazine core, followed by the introduction of the phenyl group at the 3-position and the trifluoromethyl-phenyl-sulfonyl-piperazine moiety at the 6-position. Key reagents may include pyridazine derivatives, phenylboronic acids, and sulfonyl chlorides, with palladium-catalyzed cross-coupling reactions being pivotal.
Industrial Production Methods: In industrial settings, the production scale-up requires optimizing reaction conditions to ensure high yields and purity. Solvent selection, reaction temperature, and time must be carefully controlled. Continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: It can undergo oxidation to introduce new functional groups or alter existing ones.
Reduction: Reduction reactions can modify the sulfonyl group or other reactive centers.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents at specific positions on the aromatic rings.
Oxidation: Often achieved using agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically involves reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizes reagents like halogenated compounds and bases for nucleophilic substitution, or acids for electrophilic substitution.
Major Products: The major products formed depend on the specific reactions:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Could lead to the formation of amines or other reduced derivatives.
Substitution: Results in a variety of substituted analogs of the parent compound.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound may serve as a ligand for studying enzyme interactions and protein binding. Its unique structure allows for the exploration of biochemical pathways and mechanisms.
Medicine: Medicinal chemistry applications include its potential use as a pharmacophore for developing new drugs. Its ability to interact with biological targets makes it valuable in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: In industry, it may be utilized in the synthesis of specialty chemicals, including advanced polymers and materials with unique properties, such as improved thermal stability or electronic characteristics.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine typically involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonyl groups play crucial roles in enhancing binding affinity and specificity. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other pyridazine derivatives with different substituents. Examples:
3-Phenyl-6-(4-piperazin-1-yl)pyridazine
3-(Trifluoromethyl)-6-(4-piperazin-1-yl)pyridazine
Uniqueness: What sets 3-Phenyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine apart is its combination of trifluoromethyl and sulfonyl groups, which confer unique chemical and biological properties. This dual functionality enhances its potential in various applications, making it a standout molecule for research and industrial uses.
That covers the essentials of this compound. This complex compound certainly packs a punch with its diverse applications and unique characteristics.
Eigenschaften
IUPAC Name |
3-phenyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-7-4-8-18(15-17)31(29,30)28-13-11-27(12-14-28)20-10-9-19(25-26-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNFJLXCDSGMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














